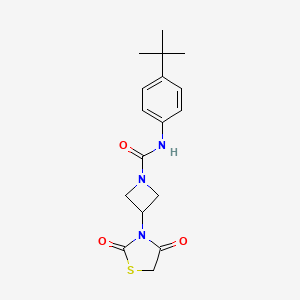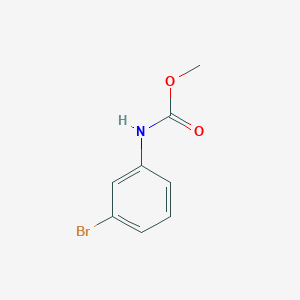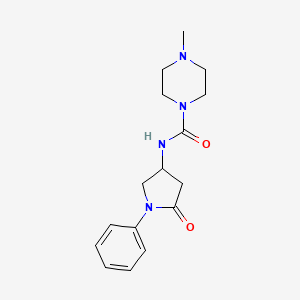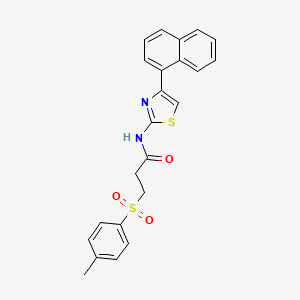
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, also known as TAT-NBD peptide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Anticancer Potential : A study by Kumar et al. (2009) synthesized functionalized amino acid derivatives related to the compound of interest. They found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers. This suggests potential applications in designing new anticancer agents (Kumar et al., 2009).
Synthesis of Dipeptide Derivatives : Research by Schutkowski, Mrestani-Klaus, and Neubert (2009) involved the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, including derivatives of N-alkylated amino acids. These derivatives were extended to corresponding dipeptide 4-nitroanilides, demonstrating the versatility of such compounds in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Building Blocks for Synthetic Organic Chemistry : Jasch, Höfling, and Heinrich (2012) explored the use of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. They highlighted that these compounds can undergo nucleophilic substitutions and radical reactions, making them versatile for various synthetic applications (Jasch, Höfling, & Heinrich, 2012).
Antibiotic and Antibacterial Drugs : A study by Ahmed (2007) focused on the synthesis of new antibiotic and antibacterial drugs using derivatives of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide. This research indicates the potential of these derivatives in developing new treatments for bacterial infections (Ahmed, 2007).
Electrochromic Properties : Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, demonstrating the electrochromic properties of these materials. Such compounds could have applications in developing smart materials and electronic devices (Hsiao et al., 2013).
Diuretic Activity : Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and evaluated their in vivo diuretic activity. This suggests potential applications in developing new diuretic drugs (Yar & Ansari, 2009).
Antimicrobial Agents : Research by Incerti et al. (2017) synthesized N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and evaluated them for antimicrobial activity. The compounds exhibited potent antimicrobial effects, indicating their potential as new antimicrobial agents (Incerti et al., 2017).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)11-4-6-12(7-5-11)18-15(22)19-8-13(9-19)20-14(21)10-24-16(20)23/h4-7,13H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHXGBQMBODBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)




![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)

